6-[4-(2-methoxyphenyl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, and a triazine core substituted with diphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate triazine derivatives under controlled conditions. The reaction is often catalyzed by Lewis acids such as Yb(OTf)3 in solvents like acetonitrile .
Industrial Production Methods
For large-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-efficiency reactors and purification techniques such as recrystallization and chromatography. The overall yield of the industrial process can be around 45%, with the final product confirmed by spectroscopic methods like NMR and HRMS .
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .
Major Products
Scientific Research Applications
6-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has been explored for its potential in several scientific research areas:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its interactions with biological receptors, particularly adrenergic receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as adrenergic receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various physiological pathways, making it relevant for conditions like hypertension and neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound with similar receptor affinity.
Naftopidil: Another adrenergic receptor antagonist with structural similarities.
Urapidil: Shares the piperazine core and is used clinically for hypertension.
Uniqueness
6-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its triazine core, which imparts distinct chemical properties and potential for diverse applications. Its combination of methoxyphenyl and diphenyl groups further enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C26H27N7O |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H27N7O/c1-34-23-15-9-8-14-22(23)32-16-18-33(19-17-32)26-30-24(27-20-10-4-2-5-11-20)29-25(31-26)28-21-12-6-3-7-13-21/h2-15H,16-19H2,1H3,(H2,27,28,29,30,31) |
InChI Key |
ZIPADMUGKAACSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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